Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
CAS No.: 22083-21-2
Cat. No.: VC3842075
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22083-21-2 |
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Molecular Formula | C14H19NO2 |
Molecular Weight | 233.31 g/mol |
IUPAC Name | ethyl 2-phenyl-2-pyrrolidin-1-ylacetate |
Standard InChI | InChI=1S/C14H19NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
Standard InChI Key | BRKVSODCYOELNX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C1=CC=CC=C1)N2CCCC2 |
Canonical SMILES | CCOC(=O)C(C1=CC=CC=C1)N2CCCC2 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, delineates its core components:
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A pyrrolidine ring (a five-membered amine heterocycle) at position 2 of the acetate backbone.
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A phenyl group substituted at the same carbon as the pyrrolidine moiety.
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An ethyl ester group () forming the terminal functional group.
Key Molecular Properties
Property | Value/Description |
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Molecular Formula | |
Molecular Weight | 233.31 g/mol |
Functional Groups | Ester, pyrrolidine, phenyl |
Stereochemical Features | Chiral center at C2 (phenyl/pyrrolidine junction) |
The presence of a chiral center necessitates attention to stereoselective synthesis and potential enantiomer-specific biological activities.
Synthetic Methodologies
While no direct synthesis protocols for ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate are documented in peer-reviewed literature, analogous procedures for related esters provide a framework for its preparation.
Esterification of Carboxylic Acid Precursors
A plausible route involves the esterification of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid with ethanol under acidic catalysis. For example, the synthesis of ethyl (E)-3-(2,5-dioxopyrrolidin-1-yl)acrylate employs propiolate esters and amines in toluene, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) . Adapting this approach:
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Reaction Setup: Combine 2-phenyl-2-(pyrrolidin-1-yl)acetic acid with excess ethanol in toluene.
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Acid Catalyst: Introduce concentrated sulfuric acid () or hydrochloric acid () to drive esterification.
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Reflux Conditions: Heat the mixture under reflux (110–120°C) for 6–12 hours to achieve equilibrium.
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Workup: Neutralize the catalyst, extract the ester into an organic solvent (e.g., dichloromethane), and purify via column chromatography .
Nucleophilic Substitution Pathways
Alternative routes may exploit the reactivity of pyrrolidine’s secondary amine. For instance, ethyl 2-bromo-3-(dipropylamino)acrylate was synthesized via bromination of enamine intermediates . By analogy:
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Enamine Formation: React ethyl 2-bromoacetate with pyrrolidine to form an enamine intermediate.
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Phenyl Group Introduction: Employ a Friedel-Crafts alkylation or Ullmann coupling to attach the phenyl group.
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Oxidation/Reduction: Adjust oxidation states as needed using agents like or .
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its ester and pyrrolidine groups:
Ester Hydrolysis and Transesterification
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Acidic Hydrolysis: Yields 2-phenyl-2-(pyrrolidin-1-yl)acetic acid (, reflux).
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Alkaline Hydrolysis: Produces the carboxylate salt (, aqueous ethanol).
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Transesterification: Reacts with higher alcohols (e.g., methanol) under acid catalysis to form methyl esters.
Pyrrolidine Ring Modifications
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Alkylation/Quaternization: Reacts with alkyl halides to form quaternary ammonium salts.
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Oxidation: converts pyrrolidine to pyrrolidinone using or .
Research Applications and Biological Relevance
While direct pharmacological data are unavailable, structural analogs suggest potential areas of interest:
Ion Channel Modulation
Pyrrolidine derivatives are known to interact with neuronal ion channels. For example, ethyl 2-(4-(4-chlorophenyl)-2,3-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)acetate modulates Kv7.2 (KCNQ2) channels, implicating similar compounds in neuropharmacology.
Metabolic Stability Considerations
Studies on ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate highlight the impact of pyrrolidine substitution on metabolic stability . Methylation or fluorination at the pyrrolidine ring could enhance in vivo half-life.
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: NMR would reveal splitting patterns for the pyrrolidine protons (δ 1.8–3.5 ppm) and phenyl aromatic signals (δ 7.2–7.5 ppm).
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IR Spectroscopy: Ester carbonyl stretch (~1740 cm) and C-N stretches (1250–1020 cm) confirm functional groups.
Challenges and Future Directions
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Stereoselective Synthesis: Developing enantioselective routes to isolate biologically active enantiomers.
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Biological Screening: Prioritizing assays for neurotransmitter receptor binding, ion channel activity, and cytotoxicity.
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Structural Optimization: Modifying the phenyl or pyrrolidine groups to enhance pharmacokinetic properties.
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